molecular formula C32H52N7O20P3S B1247707 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

Cat. No. B1247707
M. Wt: 979.8 g/mol
InChI Key: ATTJZXQHBIJXLV-AWVQIHIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA, also known as 3-hydroxy-3-isohexeneylglutaryl-coa, belongs to the class of organic compounds known as 3-hydroxy-3-alkylglutaryl coas. These are alpha, omega dicarboxyacyl-CoA that result from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of 3-hydroxy-3-alkylglutaric acid. Thus, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is considered to be a fatty ester lipid molecule. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA has been primarily detected in urine. Within the cell, 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is primarily located in the cytoplasm. 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA can be biosynthesized from coenzyme A.
3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA is the S-3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl derivative of CoA. It derives from a coenzyme A. It is a conjugate acid of a 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA(5-).

Scientific Research Applications

Enzymatic Diagnosis and Metabolic Disorders

A significant application of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) is in the enzymatic diagnosis of metabolic disorders. Kikuchi et al. (1990) developed a non-radiochemical method to determine HMG-CoA lyase activity, useful in diagnosing HMG-CoA lyase deficiency, a metabolic disorder. This method differentiated a patient with this deficiency from control subjects, indicating its diagnostic utility (Kikuchi, Narisawa, Tada, & Sweetman, 1990). Similarly, Gibson et al. (1982) developed an assay for 3-hydroxy-3-methylglutaryl-CoA lyase, linking its activity to 3-hydroxy-3-methylglutaric aciduria, another metabolic disorder (Gibson, Sweetman, Nyhan, Page, Greene, & Cann, 1982).

Cholesterol Biosynthesis and Cardiovascular Diseases

The enzyme hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), which acts on HMG-CoA, plays a crucial role in cholesterol biosynthesis. Cuccioloni et al. (2011) reported that epigallocatechin-3-gallate (EGCG) inhibits HMGR, indicating potential for developing new hypocholesterolemic drugs (Cuccioloni, Mozzicafreddo, Spina, Tran, Falconi, Eleuteri, & Angeletti, 2011). Additionally, Rozano et al. (2015) conducted a comparative docking study of 'Dukung Anak' phytonutrient compounds, revealing their potent inhibitory effects on HMGR, which could help in treating cardiovascular diseases (Rozano, Zawawi, Ahmad, & Jaganath, 2015).

Neurological Disorders and Neurotoxicity

Kölker et al. (2000) explored the neurotoxic effects of 3-hydroxyglutaric and glutaric acids on neuronal cultures, linking them to glutaryl-CoA dehydrogenase deficiency, a neurometabolic disorder. They found that these acids can act as false neurotransmitters, contributing to acute brain damage in this condition (Kölker, Ahlemeyer, Krieglstein, & Hoffmann, 2000). Additionally, Gerstner et al. (2005) discovered that glutaric acid and its metabolites cause apoptosis in immature oligodendrocytes, suggesting a mechanism for white matter degeneration in glutaryl-CoA dehydrogenase deficiency (Gerstner, Gratopp, Marcinkowski, Sifringer, Obladen, & Bührer, 2005).

properties

Product Name

3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

Molecular Formula

C32H52N7O20P3S

Molecular Weight

979.8 g/mol

IUPAC Name

3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-3-hydroxy-7-methyloct-6-enoic acid

InChI

InChI=1S/C32H52N7O20P3S/c1-18(2)6-5-8-32(47,12-21(41)42)13-22(43)63-11-10-34-20(40)7-9-35-29(46)26(45)31(3,4)15-56-62(53,54)59-61(51,52)55-14-19-25(58-60(48,49)50)24(44)30(57-19)39-17-38-23-27(33)36-16-37-28(23)39/h6,16-17,19,24-26,30,44-45,47H,5,7-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t19-,24-,25-,26+,30-,32?/m1/s1

InChI Key

ATTJZXQHBIJXLV-AWVQIHIZSA-N

Isomeric SMILES

CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C

Canonical SMILES

CC(=CCCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Reactant of Route 2
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Reactant of Route 3
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Reactant of Route 4
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Reactant of Route 5
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA
Reactant of Route 6
3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

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